![molecular formula C9H7Cl2N3 B065695 4-(4,5-Dichloro-1h-imidazol-1-yl)aniline CAS No. 175201-62-4](/img/structure/B65695.png)
4-(4,5-Dichloro-1h-imidazol-1-yl)aniline
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Overview
Description
4-(4,5-Dichloro-1H-imidazol-1-yl)aniline, also known as 4-(4,5-dichloroimidazol-1-yl)aniline, is an organic compound derived from aniline, a derivative of benzene. It is an aromatic compound with a molecular formula of C7H6Cl2N2. 4-(4,5-Dichloro-1H-imidazol-1-yl)aniline is a colorless solid that is soluble in water. It is most commonly used as a starting material in the synthesis of pharmaceuticals and agrochemicals, and has been studied for its potential applications in biochemistry, pharmacology, and biotechnology.
Scientific Research Applications
Antibacterial Activity
Imidazole derivatives show antibacterial activity, making them useful in the development of new antibacterial drugs .
Antimycobacterial Activity
Some imidazole derivatives have been found to have antimycobacterial properties, which could be beneficial in the treatment of diseases caused by Mycobacterium tuberculosis .
Anti-inflammatory Activity
Imidazole derivatives can also exhibit anti-inflammatory properties, which could be useful in the development of drugs for conditions involving inflammation .
Antitumor Activity
Certain imidazole derivatives have shown antitumor activity, suggesting potential applications in cancer treatment .
Antidiabetic Activity
Imidazole derivatives have been found to have antidiabetic properties, which could be beneficial in the treatment of diabetes .
Antiallergic Activity
Some imidazole derivatives can exhibit antiallergic properties, which could be useful in the development of drugs for allergic conditions .
Antiviral Activity
Imidazole derivatives can also show antiviral activity, suggesting potential applications in the treatment of viral infections .
Antioxidant Activity
Certain imidazole derivatives have antioxidant properties, which could be beneficial in the prevention of diseases caused by oxidative stress .
Mechanism of Action
Target of Action
It’s known that imidazole derivatives show a broad range of biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
Mode of Action
Imidazole derivatives are known to interact with various biological targets due to their broad range of chemical and biological properties . For example, some imidazole derivatives have been evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
Biochemical Pathways
Given the wide range of biological activities associated with imidazole derivatives, it can be inferred that multiple biochemical pathways could potentially be influenced .
Pharmacokinetics
Imidazole is known to be highly soluble in water and other polar solvents, which could influence its bioavailability .
Result of Action
Imidazole derivatives have been associated with a wide range of biological activities, suggesting that they could have diverse molecular and cellular effects .
Action Environment
It’s worth noting that imidazole is amphoteric in nature, showing both acidic and basic properties, which could potentially influence its action in different environmental conditions .
properties
IUPAC Name |
4-(4,5-dichloroimidazol-1-yl)aniline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7Cl2N3/c10-8-9(11)14(5-13-8)7-3-1-6(12)2-4-7/h1-5H,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BPNGSEJDRLWEPM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N)N2C=NC(=C2Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7Cl2N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10370706 |
Source
|
Record name | 4-(4,5-Dichloro-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
228.07 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4,5-Dichloro-1h-imidazol-1-yl)aniline | |
CAS RN |
175201-62-4 |
Source
|
Record name | 4-(4,5-Dichloro-1H-imidazol-1-yl)aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10370706 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 175201-62-4 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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